Ortho- vs. Meta-Methoxy Substitution: Computed Lipophilicity and Electronic Distinction from 2-Methoxy Isomer
When compared to the 2-methoxy positional isomer (CAS 110768-14-4), the 3-methoxy derivative displays a higher computed XLogP3 of 1.9 versus 1.8 for the 2-methoxy analog, along with a distinct spatial orientation of the methoxy lone pairs that alters the molecular electrostatic potential surface [1][2]. This difference can modulate passive membrane permeability and target-binding complementarity in IDO1/TDO inhibitor programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 110768-14-4): XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = +0.1 (target more lipophilic) |
| Conditions | PubChem XLogP3 algorithm, neutral species |
Why This Matters
Even small lipophilicity shifts can influence off-target binding and metabolic clearance, making the 3-methoxy isomer the preferred choice for lead-optimization series where fine-tuning logD is critical.
- [1] PubChem. (2026). Compound Summary for CID 23820819: 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 11904314: 2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. View Source
